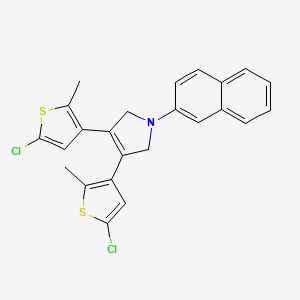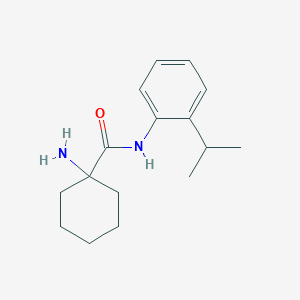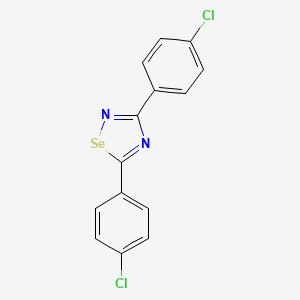
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole typically involves the reaction of 4-chlorobenzonitrile with selenium dioxide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of selenium in the compound may contribute to its biological activity by participating in redox reactions and generating reactive oxygen species (ROS), which can induce cell death in cancer cells or inhibit the growth of microorganisms.
Comparación Con Compuestos Similares
- 3,5-Bis(4-chlorophenyl)-1,2,4-triazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole
Comparison: 3,5-Bis(4-chlorophenyl)-1,2,4-selenadiazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs
Propiedades
Número CAS |
68723-58-0 |
|---|---|
Fórmula molecular |
C14H8Cl2N2Se |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
3,5-bis(4-chlorophenyl)-1,2,4-selenadiazole |
InChI |
InChI=1S/C14H8Cl2N2Se/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
AQNJTJXQBWPHIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=N[Se]C(=N2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



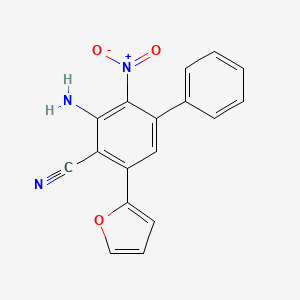
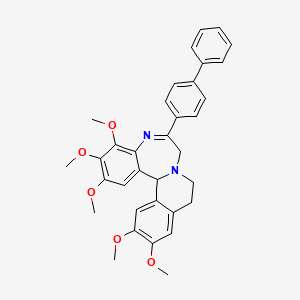
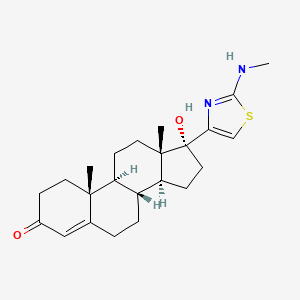
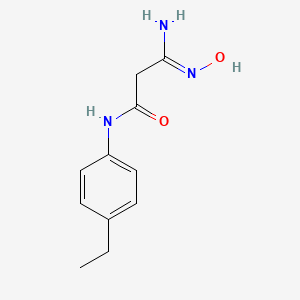
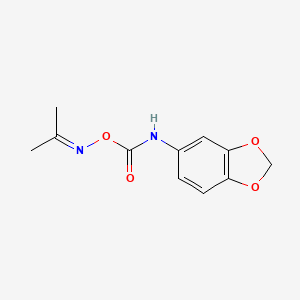


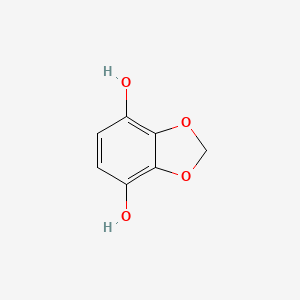
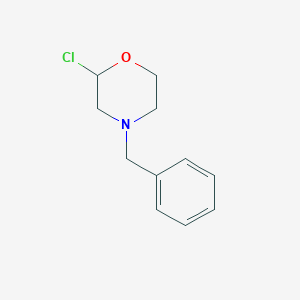
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

